(3E)-5-Aminopent-3-enoic acid
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Overview
Description
(3E)-5-Aminopent-3-enoic acid is an organic compound characterized by the presence of an amino group and a double bond within a five-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-5-Aminopent-3-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, this compound can be produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
(3E)-5-Aminopent-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(3E)-5-Aminopent-3-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-5-Aminopent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the double bond can participate in π-π interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(3E)-5-Aminopentanoic acid: Lacks the double bond, resulting in different chemical properties.
(3E)-5-Aminopent-2-enoic acid: The position of the double bond is different, affecting its reactivity.
(3E)-5-Aminopent-4-enoic acid: The double bond is located at a different position, leading to variations in its chemical behavior.
Uniqueness
(3E)-5-Aminopent-3-enoic acid is unique due to the specific position of its double bond and amino group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H9NO2 |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
(E)-5-aminopent-3-enoic acid |
InChI |
InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+ |
InChI Key |
IACMVGAGEKETDA-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/CN)C(=O)O |
Canonical SMILES |
C(C=CCN)C(=O)O |
Origin of Product |
United States |
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